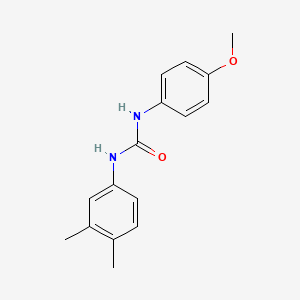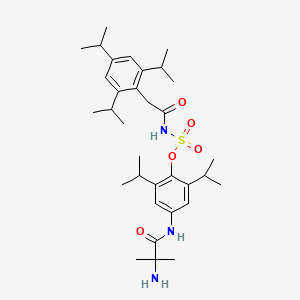
Acat-IN-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acat-IN-9 is an acyl-Coenzyme A:cholesterol acyltransferase inhibitor. This compound is known for its ability to inhibit the transcription mediated by nuclear factor kappa B. Acyl-Coenzyme A:cholesterol acyltransferase is an enzyme that plays a crucial role in cholesterol metabolism by catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl coenzyme A .
Métodos De Preparación
Acat-IN-9 is synthesized through a series of chemical reactions. The synthetic route involves the use of various reagents and conditions to achieve the desired product. The compound is extracted from patent EP1236468A1, example 207 . The specific details of the synthetic route and industrial production methods are proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
Acat-IN-9 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Acat-IN-9 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of acyl-Coenzyme A:cholesterol acyltransferase and its effects on cholesterol metabolism. In biology, this compound is used to investigate the role of nuclear factor kappa B in various cellular processes. In medicine, this compound has potential therapeutic applications in the treatment of diseases related to cholesterol metabolism, such as atherosclerosis and hypercholesterolemia . Additionally, this compound is used in industry for the development of new drugs and therapeutic agents .
Mecanismo De Acción
Acat-IN-9 exerts its effects by inhibiting the activity of acyl-Coenzyme A:cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a process that is crucial for the formation of cholesteryl esters. By inhibiting this enzyme, this compound reduces the formation of cholesteryl esters, thereby affecting cholesterol metabolism. The molecular targets of this compound include the active site of acyl-Coenzyme A:cholesterol acyltransferase and the nuclear factor kappa B pathway .
Comparación Con Compuestos Similares
Acat-IN-9 is unique in its ability to inhibit both acyl-Coenzyme A:cholesterol acyltransferase and nuclear factor kappa B mediated transcription. Similar compounds include other acyl-Coenzyme A:cholesterol acyltransferase inhibitors, such as avasimibe and pactimibe. These compounds also inhibit the activity of acyl-Coenzyme A:cholesterol acyltransferase but may differ in their potency, selectivity, and pharmacokinetic profiles . This compound stands out due to its dual inhibitory action and potential therapeutic applications in a broader range of diseases .
Propiedades
Fórmula molecular |
C33H51N3O5S |
|---|---|
Peso molecular |
601.8 g/mol |
Nombre IUPAC |
[4-[(2-amino-2-methylpropanoyl)amino]-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |
InChI |
InChI=1S/C33H51N3O5S/c1-18(2)23-13-25(19(3)4)29(26(14-23)20(5)6)17-30(37)36-42(39,40)41-31-27(21(7)8)15-24(16-28(31)22(9)10)35-32(38)33(11,12)34/h13-16,18-22H,17,34H2,1-12H3,(H,35,38)(H,36,37) |
Clave InChI |
QEUSGTLPGVCJRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)NC(=O)C(C)(C)N)C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


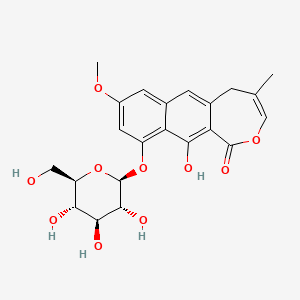
![3-{3-methyl-4-[(2-phenylethyl)amino]-1H-pyrazolo[3,4-b]quinolin-1-yl}-1,2-propanediol hydrochloride](/img/structure/B11937699.png)

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11937708.png)
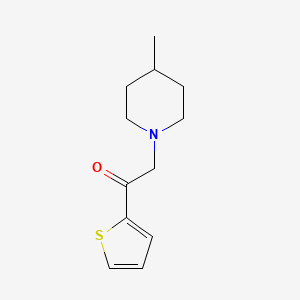

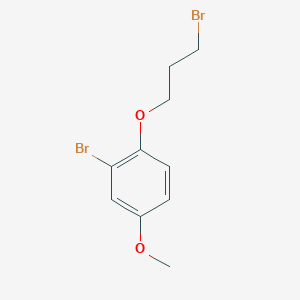

![4-{[({2,2,2-Trichloro-1-[(3,4-dimethoxybenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B11937746.png)
![(Z,2S)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyoctadec-9-enamide](/img/structure/B11937751.png)
![{[(Dibromomethyl)sulfonyl]methyl}benzene](/img/structure/B11937757.png)
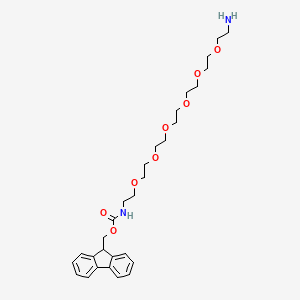
![2-[2-[(2R)-2-methyl-2,3-dihydroindol-1-yl]-2-oxoethyl]-4-morpholin-4-yl-1H-pyrimidin-6-one](/img/structure/B11937769.png)
